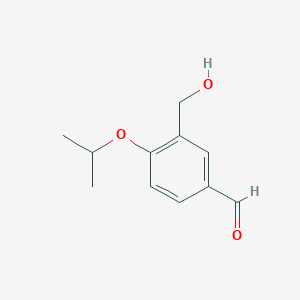

3-(Hydroxymethyl)-4-isopropoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-11-4-3-9(6-12)5-10(11)7-13/h3-6,8,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXDMMRPSMKGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621912 | |

| Record name | 3-(Hydroxymethyl)-4-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-03-7 | |

| Record name | 3-(Hydroxymethyl)-4-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 3-(hydroxymethyl)-4-isopropoxybenzaldehyde suggests key disconnections to simplify the target molecule into viable starting materials. The primary strategic disconnections involve the formation of the hydroxymethyl and isopropoxy groups.

A plausible pathway begins by disconnecting the hydroxymethyl group via a functional group interconversion (FGI), leading back to a dialdehyde (B1249045) precursor, 4-isopropoxyisophthalaldehyde. This simplifies the immediate challenge to the selective reduction of one aldehyde group. Further disconnection of the isopropoxy group through an ether cleavage reveals 4-hydroxyisophthalaldehyde (B183874) as a key intermediate. This intermediate can, in turn, be traced back to the commercially available 4-hydroxybenzaldehyde (B117250). This retrosynthetic strategy is advantageous as it starts from a simple, economic starting material and builds complexity through well-established chemical transformations.

One Pot Synthetic Approaches

Currently, there is limited specific information in the public domain detailing one-pot synthetic approaches for the direct conversion of simpler precursors to 3-(hydroxymethyl)-4-isopropoxybenzaldehyde. Such a process would likely involve a cascade of reactions, for instance, a directed formylation followed by a selective reduction in a single reaction vessel. While one-pot syntheses of other complex molecules, such as 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones from β-ketoesters, have been reported, a specific protocol for this target compound remains an area for future research and development. rsc.org The development of a one-pot method would offer significant advantages in terms of reduced waste, time, and resource efficiency.

Multi Step Synthetic Sequences and Route Optimization

A viable and commonly referenced multi-step synthesis for 3-(hydroxymethyl)-4-isopropoxybenzaldehyde originates from 4-hydroxybenzaldehyde (B117250). This synthetic route can be optimized at each stage to maximize yield and purity.

Step 1: Synthesis of 4-Hydroxyisophthalaldehyde (B183874)

The initial step involves the formylation of 4-hydroxybenzaldehyde to introduce a second aldehyde group, yielding 4-hydroxyisophthalaldehyde. A modified Duff reaction is a suitable method for this transformation. chemicalbook.com This reaction typically uses hexamethylenetetramine as the formylating agent in the presence of an acid catalyst.

Step 2: O-Isopropylation of 4-Hydroxyisophthalaldehyde

The subsequent step is the selective O-alkylation of the phenolic hydroxyl group in 4-hydroxyisophthalaldehyde to introduce the isopropoxy moiety. This can be achieved using an isopropylating agent, such as isopropyl bromide or isopropyl iodide, in the presence of a base like potassium carbonate. The choice of solvent and reaction conditions is critical to ensure selective O-alkylation over potential side reactions with the aldehyde groups.

Step 3: Selective Reduction to this compound

The final and most challenging step is the selective reduction of one of the two aldehyde groups in 4-isopropoxyisophthalaldehyde. The two aldehyde groups are electronically distinct due to their positions relative to the isopropoxy group, which can be exploited to achieve selectivity. Chemoselective reducing agents are employed to convert one formyl group to a hydroxymethyl group while leaving the other intact. Reagents such as sodium borohydride (B1222165), when used under carefully controlled temperature and stoichiometry, can achieve this selective reduction.

A summary of a potential multi-step synthesis is presented in the table below:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 4-Hydroxybenzaldehyde | Hexamethylenetetramine, acid catalyst (e.g., trifluoroacetic acid) | 4-Hydroxyisophthalaldehyde |

| 2 | 4-Hydroxyisophthalaldehyde | Isopropyl bromide, K₂CO₃, in a suitable solvent (e.g., DMF) | 4-Isopropoxyisophthalaldehyde |

| 3 | 4-Isopropoxyisophthalaldehyde | Sodium borohydride (controlled stoichiometry), in a protic solvent (e.g., ethanol) at low temperature | This compound |

Applications in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate in Fine and Specialty Chemical Production

3-(Hydroxymethyl)-4-isopropoxybenzaldehyde has emerged as a crucial intermediate in the synthesis of high-value fine and specialty chemicals, particularly within the pharmaceutical and agrochemical industries. chemimpex.com Its bifunctional nature, possessing both an aldehyde and a primary alcohol, allows for sequential and selective chemical transformations, making it an ideal starting material for multi-step synthetic processes.

One of the most notable applications of this compound is in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors. nih.gov PDE4 inhibitors are a class of drugs used in the treatment of inflammatory conditions, particularly chronic obstructive pulmonary disease (COPD). nih.gov While direct synthesis pathways for marketed drugs like Roflumilast may start from different precursors, the structural motif of a substituted benzaldehyde (B42025) is central to their synthesis. google.comresearchgate.net this compound provides a readily available platform to generate analogues of such inhibitors for research and development purposes. The synthesis of these complex molecules often involves the initial modification of the aldehyde and hydroxymethyl groups, followed by the construction of the rest of the molecule.

The production of these specialty chemicals relies on the precise and controlled reactions of the functional groups present in this compound. The aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form carbon-carbon and carbon-nitrogen bonds. The hydroxymethyl group can be protected, oxidized, or converted to a leaving group for nucleophilic substitution reactions. This versatility allows chemists to strategically plan synthetic routes to complex target molecules.

Utilization as a Building Block for Complex Organic Molecules

The utility of this compound extends to its role as a fundamental building block in the construction of more elaborate organic molecules. Its substituted benzene (B151609) ring serves as a scaffold upon which additional complexity can be built, leading to the generation of novel compounds with potential applications in materials science and medicinal chemistry. chemimpex.com

In the realm of medicinal chemistry, researchers have synthesized novel analogues of Roflumilast with the aim of improving their pharmacokinetic profiles and selective inhibition of PDE4B. nih.gov The synthesis of these analogues often involves the use of substituted benzaldehydes as starting materials. The isopropoxy group at the 4-position and the hydroxymethyl group at the 3-position of this compound can influence the electronic and steric properties of the resulting molecules, potentially leading to improved biological activity and selectivity.

The following table illustrates a hypothetical synthetic transformation of this compound to a more complex derivative, showcasing its utility as a building block.

| Step | Reactant | Reagent(s) | Product | Purpose of Transformation |

| 1 | This compound | Dess-Martin periodinane | 4-Isopropoxy-1,3-dicarbaldehyde | Selective oxidation of the hydroxymethyl group to a second aldehyde. |

| 2 | 4-Isopropoxy-1,3-dicarbaldehyde | (Triphenylphosphoranylidene)acetonitrile | 3-(2-Cyanovinyl)-4-isopropoxybenzaldehyde | Wittig reaction to introduce a cyanovinyl group. |

| 3 | 3-(2-Cyanovinyl)-4-isopropoxybenzaldehyde | Sodium borohydride (B1222165), Methanol | 3-(2-Cyanovinyl)-4-isopropoxybenzyl alcohol | Selective reduction of the aldehyde to an alcohol. |

This sequence of reactions demonstrates how the initial functionalities of this compound can be manipulated to build a more complex molecule with different chemical properties and potential applications.

Scaffold Development in Organic Synthesis

The inherent structural features of this compound make it an attractive starting point for the development of novel molecular scaffolds. kaist.ac.krrsc.org A molecular scaffold is the core structure of a molecule to which various functional groups can be attached, leading to a family of related compounds.

Design and Synthesis of Novel Molecular Scaffolds

The design of new molecular scaffolds is a key aspect of modern drug discovery and materials science. nih.gov The substituted benzaldehyde core of this compound can be modified and elaborated to create unique three-dimensional structures. For example, the aldehyde and hydroxymethyl groups can be used in intramolecular reactions to form cyclic ethers or lactones, creating a rigid bicyclic scaffold.

An example of a potential scaffold synthesis starting from this compound is the formation of a phthalide (B148349) derivative. This can be achieved through a two-step process involving the oxidation of both the aldehyde and hydroxymethyl groups to carboxylic acids, followed by a selective reduction and lactonization. The resulting phthalide scaffold can then be further functionalized at various positions to create a library of compounds.

Integration into Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules in a short period. This compound is well-suited for use in combinatorial chemistry due to its two distinct functional groups that can be independently reacted.

For instance, the aldehyde group can be subjected to a variety of amine-based condensation reactions to form a library of imines or secondary amines. Simultaneously or sequentially, the hydroxymethyl group can be acylated with a diverse set of carboxylic acids to generate a library of esters. This parallel synthesis approach allows for the rapid generation of a large library of compounds with diverse functionalities.

The following table outlines a combinatorial approach using this compound:

| Scaffold | Reaction 1 (Aldehyde) | Reagent Set A (Amines) | Reaction 2 (Hydroxymethyl) | Reagent Set B (Carboxylic Acids) | Resulting Library |

| This compound | Reductive Amination | R1-NH2, R2-NH2, R3-NH2... | Acylation | R4-COOH, R5-COOH, R6-COOH... | A diverse library of 3-(aminomethyl)-4-isopropoxybenzyl esters. |

This strategy enables the exploration of a vast chemical space around the this compound scaffold, which is crucial for identifying new molecules with desired biological or material properties.

Targeted Applications in Specific Research Fields

Pharmaceutical Sciences and Drug Discovery Research

The unique substitution pattern of 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde makes it a valuable building block in the synthesis of a range of pharmaceutical compounds. Its reactive aldehyde and hydroxymethyl groups offer multiple points for chemical modification, allowing for the construction of diverse molecular structures with potential therapeutic activities.

The utility of this compound as a key starting material has been noted in the development of drugs targeting a variety of diseases.

Research has identified this compound as a key intermediate in the synthesis of pharmaceutical agents aimed at treating neurological disorders. chemimpex.com The isopropoxy and hydroxymethyl groups can be strategically modified to influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, such as its ability to cross the blood-brain barrier and interact with specific neural receptors or enzymes.

While direct synthesis pathways for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors using this compound are not extensively detailed in publicly available literature, the structural motifs present in this compound are highly relevant to the synthesis of this class of drugs. SGLT2 inhibitors, such as dapagliflozin (B1669812) and bexagliflozin, are crucial in the management of type 2 diabetes. The core of these drugs often consists of a glucose moiety attached to a substituted aromatic ring system.

The synthesis of these inhibitors frequently involves the coupling of a protected glucose derivative with a substituted phenyl group. The benzaldehyde (B42025) moiety of this compound can serve as a precursor to the required substituted phenyl portion of the final SGLT2 inhibitor. For instance, the synthesis of dapagliflozin involves an intermediate with a 4-ethoxybenzyl group attached to a chlorophenyl ring. The isopropoxy group on this compound is structurally analogous to the ethoxy group in dapagliflozin, suggesting its potential as a key building block in the synthesis of similar SGLT2 inhibitors.

| SGLT2 Inhibitor | Relevant Structural Feature | Potential Role of this compound |

| Dapagliflozin | 4-Ethoxybenzyl group | Precursor to the substituted benzyl (B1604629) moiety |

| Bexagliflozin | 4-(2-cyclopropoxyethoxy)benzyl group | Serves as a foundational aromatic aldehyde for elaboration |

The broader class of benzaldehyde derivatives has been investigated for potential antiviral applications. Research has shown that various substituted benzaldehydes can serve as starting materials for the synthesis of compounds with activity against a range of viruses. For example, studies have explored the antiviral properties of hydroxy-substituted benzaldehydes and their derivatives against viruses such as herpes simplex virus (HSV) and influenza. researchgate.net The mechanism of action for such compounds can vary, from inhibiting viral entry into host cells to disrupting viral replication processes.

While specific research detailing the use of this compound in the synthesis of antiviral agents is not prominent, its structural features align with those of other benzaldehydes that have shown promise in this area. The presence of the hydroxymethyl and isopropoxy groups offers opportunities for synthetic modifications to develop novel antiviral candidates.

The chemical scaffold of this compound is amenable to various medicinal chemistry strategies aimed at discovering and refining new drug candidates.

In drug discovery, lead optimization is a critical process where a promising compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. The this compound structure can be a valuable starting point for such studies. Medicinal chemists can systematically alter the different functional groups on the molecule to understand the structure-activity relationship (SAR).

Medicinal Chemistry Strategies

Bioisosteric Replacements and Functional Group Modifications

In the field of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. This compound serves as a valuable scaffold for such modifications through bioisosteric replacements and functional group alterations.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy to overcome challenges like toxicity or poor metabolic stability. The isopropoxy group of this compound, for instance, can be considered a bioisostere for other alkoxy groups or even halogen substituents, allowing chemists to fine-tune the lipophilicity and electronic properties of a molecule. This can influence how a drug candidate interacts with its biological target and how it is processed in the body.

Furthermore, the hydroxymethyl and aldehyde functionalities offer multiple avenues for functional group modification. The aldehyde can be readily converted into a variety of other groups, such as amines, amides, or carboxylic acids, through well-established synthetic protocols. These transformations can introduce new hydrogen bonding capabilities or ionic interactions, which are critical for optimizing the binding affinity of a drug to its receptor. Similarly, the hydroxymethyl group can be derivatized to form esters or ethers, providing another handle to modulate the compound's properties. While direct examples of marketed drugs derived from this specific benzaldehyde are not readily found in publicly available literature, its structural motifs are present in various biologically active compounds, highlighting its potential as a starting point for the design of new therapeutic agents.

Small Molecule Modulators (e.g., Protein-Protein Interaction Stabilizers)

Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. Small molecules that can either inhibit or stabilize these interactions are of significant interest in drug discovery. The structure of this compound provides a framework that could be elaborated into small molecule modulators of PPIs.

The development of PPI stabilizers, in particular, is an emerging area of research. These molecules function by binding to a protein complex and enhancing its stability, which can be a valuable therapeutic strategy. The substituted benzaldehyde core of this compound can serve as a central scaffold from which additional chemical functionalities can be appended. These appended groups can be designed to make specific contacts with the surfaces of the interacting proteins, thereby "gluing" them together.

Although specific research demonstrating the use of this compound in the development of PPI stabilizers is not extensively documented, the general principles of designing such molecules suggest its potential. The aldehyde and hydroxymethyl groups can be used to introduce diversity and create libraries of compounds for screening against specific PPI targets. The isopropoxy group can contribute to the necessary hydrophobic interactions often found at the interface of protein complexes.

Fragment-Based Drug Design (FBDD) Methodologies

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead molecule.

This compound possesses the characteristics of a typical fragment molecule, with a molecular weight under 300 Da and a limited number of rotatable bonds. Its substituted aromatic ring provides a rigid scaffold that can be readily detected and characterized by biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy when bound to a protein target.

The aldehyde and hydroxymethyl groups serve as convenient points for fragment elaboration. Once the binding mode of the benzaldehyde core is determined, chemists can synthetically link it to other fragments or grow the fragment by adding new functional groups to these positions to enhance binding affinity and selectivity. While the inclusion of this compound in specific commercially available fragment libraries is not widely advertised, its properties make it a suitable candidate for inclusion in such collections for FBDD campaigns.

Agrochemical Development and Synthesis

Intermediates in the Synthesis of Agrochemical Compounds

The global demand for effective and environmentally benign agrochemicals, including herbicides, insecticides, and fungicides, drives continuous research and development in this sector. This compound is cited by chemical suppliers as a key intermediate in the synthesis of various agrochemical compounds. acs.org

Materials Science and Polymer Chemistry

Monomer Applications in Specialty Polymer Synthesis

In the realm of materials science, the design of novel polymers with tailored properties is of paramount importance. Functionalized monomers are the building blocks that allow for the creation of specialty polymers with enhanced thermal stability, mechanical strength, or specific chemical functionalities. This compound has been identified as a monomer with potential applications in the synthesis of specialty polymers. acs.org

The aldehyde group can participate in polymerization reactions, for example, through condensation with diols to form polyacetals. The hydroxymethyl group provides an additional site for polymerization or for post-polymerization modification, allowing for the introduction of cross-linking or other functionalities. The presence of the aromatic ring and the isopropoxy group in the polymer backbone can contribute to increased thermal stability and altered mechanical properties of the resulting material.

Research into the polymerization of functionalized benzaldehydes has shown that they can be copolymerized with other monomers to create materials with tunable properties. acs.org Although detailed studies on the polymerization of this compound itself are not widely published, its structural features suggest its potential as a valuable monomer for creating specialty polymers with improved performance characteristics.

Components for Advanced Resins, Coatings, and Polyurethanes

The presence of both a hydroxymethyl and an aldehyde group allows this compound to act as a versatile building block in the synthesis of a variety of polymers. The hydroxymethyl group can readily react with isocyanates to form urethane (B1682113) linkages, a fundamental reaction in the production of polyurethanes. ias.ac.inl-i.co.ukwikipedia.org This positions the compound as a potential monomer or chain extender in the synthesis of polyurethanes, where the aromatic ring can enhance the rigidity and thermal stability of the resulting polymer.

In the realm of resins and coatings, the aldehyde functionality can be exploited in condensation reactions, for instance, with phenols or ureas, to form thermosetting resins. The isopropoxy group, being a relatively bulky substituent, can influence the polymer's morphology, potentially leading to materials with modified solubility, viscosity, and improved compatibility with other organic components in a formulation. While direct research on the specific use of this compound in these applications is not extensively documented in publicly available literature, the reactivity of its functional groups is well-established in polymer chemistry, suggesting its utility in creating polymers with tailored properties.

Development of High-Performance Materials

There is an indication that this compound is utilized in the formulation of specialty polymers to enhance their thermal stability and mechanical properties. chemimpex.com The incorporation of its aromatic structure into a polymer backbone generally contributes to a higher glass transition temperature and improved resistance to thermal degradation. The hydroxymethyl group offers a reactive site for grafting onto other polymer chains or for cross-linking, which can significantly improve the mechanical strength and durability of the material. The potential for this compound to contribute to the development of high-performance materials is an active area of interest for researchers in materials science. openaccessjournals.com

Innovations in Electronics and Nanotechnology

While specific applications of this compound in electronics and nanotechnology are not widely reported, the broader class of benzaldehyde derivatives has been explored for its potential in these fields. Research has shown that certain benzaldehyde derivatives can be used in the fabrication of metal/semiconductor junction devices. scilit.comresearchgate.net These organic compounds can form thin films with semiconducting properties, which are essential for various electronic components. The specific electronic properties would be influenced by the substituents on the benzene (B151609) ring.

In nanotechnology, functionalized aromatic aldehydes can be used to modify the surface of nanoparticles, tailoring their properties for specific applications. researchgate.net The aldehyde group can be used for covalent attachment to surfaces or other molecules. Although direct evidence for the use of this compound in these areas is limited, its chemical functionalities suggest potential for future innovations.

Flavor and Fragrance Chemistry Research

The aromatic nature of this compound makes it a compound of interest in the flavor and fragrance industry. chemimpex.com Benzaldehyde itself is known for its characteristic almond-like scent. wikipedia.orgknowde.com The substituents on the benzaldehyde ring, in this case, a hydroxymethyl and an isopropoxy group, are expected to modify its olfactory profile.

Mechanisms of Sensory Profile Enhancement

The mechanism by which this compound might enhance a sensory profile is likely through synergistic interactions with other aromatic compounds in a formulation. It is known that certain aldehydes can lower the olfactory threshold of other aromatic constituents, effectively amplifying the perceived aroma. nih.gov The presence of both a hydroxyl and an ether-like group could also influence its volatility and how it interacts with olfactory receptors, potentially leading to a more complex and long-lasting sensory experience. The specific impact of the hydroxymethyl and isopropoxy groups on the sensory perception of benzaldehyde derivatives is a subject for further specialized research in flavor and fragrance chemistry. researchgate.net

Structure-Activity Relationship Studies in Olfactory Properties

The scent of aromatic aldehydes is a subject of significant interest in the fragrance industry. The olfactory profile of benzaldehyde, the parent compound, is famously described as being similar to bitter almonds. The introduction of substituents onto the benzene ring can modulate the odor in terms of character, intensity, and tenacity. In the case of this compound, the two substituents are expected to significantly influence its olfactory properties compared to unsubstituted benzaldehyde.

The isopropoxy group at the C4 position is a relatively bulky alkoxy substituent. The size and shape of such groups can influence how the molecule interacts with olfactory receptors. Generally, increasing the size of an alkoxy group can alter the scent profile, often introducing different nuances. The hydroxymethyl group at the C3 position adds a polar and reactive site to the molecule. This group can form hydrogen bonds, which may also play a role in the molecule's interaction with olfactory receptors, potentially adding to the complexity of the scent profile. While specific studies on the olfactory properties of this compound are not extensively detailed in publicly available literature, the combination of these two substituents on the benzaldehyde framework is a key area of investigation for creating novel fragrance compounds.

| Compound | Key Structural Features | General Olfactory Notes |

| Benzaldehyde | Unsubstituted aromatic aldehyde | Bitter almond, cherry |

| This compound | -CHO, -CH₂OH, and -OCH(CH₃)₂ substituents | Expected to be a complex aromatic scent, potentially with woody or sweet undertones |

Cosmetic Chemistry and Formulation Science

Aromatic aldehydes are being investigated for their potential applications in skincare formulations. Research has suggested that some aromatic aldehydes possess anti-inflammatory properties and may have a moisturizing effect on the skin. Benzaldehyde, for instance, has been shown to activate the Nrf2-keap1 pathway in human keratinocytes. This pathway is a key regulator of the cellular antioxidant response, and its activation can help protect the skin from environmental stressors.

Analytical Chemistry Research

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances. A reference standard is a highly purified compound that can be used to calibrate analytical instruments and validate analytical methods. This compound is utilized as a reference standard in various analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Its utility as a standard is particularly relevant in the analysis of complex mixtures where compounds with similar structures may be present. For example, it could be used in the quality control of fragrance formulations or in the analysis of synthetic reaction mixtures where it is an expected intermediate or byproduct. The purity and well-characterized nature of the reference standard allow for the reliable quantification of the analyte in the sample.

| Analytical Technique | Role of this compound | Potential Application |

| High-Performance Liquid Chromatography (HPLC) | Reference Standard | Quantification in cosmetic or fragrance formulations |

| Gas Chromatography (GC) | Reference Standard | Purity assessment of synthetic batches |

The aldehyde functional group is known for its reactivity, which can be exploited in analytical chemistry. Aldehydes can undergo a variety of chemical reactions to form derivatives that may be more easily detected or separated than the parent compound. While specific applications of this compound as a reagent are not extensively documented, its chemical nature suggests several potential uses.

For instance, it could be used as a derivatizing agent for the analysis of primary amines in a complex mixture. The reaction between the aldehyde and an amine would form a Schiff base, which could have distinct chromatographic or spectroscopic properties, facilitating the detection and quantification of the amine. The hydroxymethyl and isopropoxy groups would influence the properties of the resulting derivative, such as its solubility and chromatographic retention time. This potential for derivatization makes it a candidate for use in specialized analytical methods designed to analyze complex biological or environmental samples.

Q & A

Basic: What are the optimal synthetic routes for 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

A multi-step synthesis approach is recommended. Begin with a Reimer-Tiemann reaction using phenol derivatives and chloroform under alkaline conditions to introduce the aldehyde group. Subsequent isopropoxylation can be achieved via nucleophilic substitution using isopropyl bromide in the presence of a base (e.g., K₂CO₃) . Critical parameters include:

- Temperature control : Maintain <60°C during alkylation to minimize side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

AI-powered retrosynthesis tools (e.g., Reaxys or Pistachio models) can predict feasible pathways and optimize reaction conditions by analyzing analogous compounds like 4-hydroxy-3-methoxybenzaldehyde .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxymethyl at C3, isopropoxy at C4). Compare with databases like PubChem or NIST for reference shifts .

- HPLC : Use a C18 column (UV detection at 254 nm) with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%). Calibrate against certified reference standards (e.g., MM0381.26-0025) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced: How can impurities in this compound be identified and quantified for pharmaceutical-grade applications?

Methodological Answer:

Impurities often arise from incomplete alkylation or oxidation byproducts. To address this:

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions to simulate stability challenges. Monitor degradation via LC-MS .

- Impurity Profiling : Use orthogonal methods like UPLC-PDA (photodiode array) coupled with charged aerosol detection (CAD) to resolve non-UV-active impurities. Reference pharmacopeial guidelines (e.g., USP/EP) for thresholds .

- Synthesis-Specific Byproducts : Trace residual isopropyl bromide via GC-MS headspace analysis .

Advanced: What computational strategies are effective in predicting the reactivity and metabolic pathways of this compound?

Methodological Answer:

- Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution preferences at the aromatic ring. Tools like Gaussian or ORCA are recommended .

- Metabolic Pathway Modeling : Use in silico platforms (e.g., Meteor Nexus) to simulate Phase I/II metabolism. For example, predict glucuronidation at the hydroxymethyl group or O-dealkylation of isopropoxy . Validate with in vitro hepatocyte assays.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .

- First Aid : For skin contact, wash immediately with soap/water (15+ minutes). For eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in amber glass under inert gas (N₂) at 2–8°C to prevent oxidation. Label containers per GHS hazard codes (e.g., H315/H319) .

Advanced: How can researchers design experiments to investigate the biological activity of this compound in disease models?

Methodological Answer:

- In Vitro Screening : Test against target enzymes (e.g., kinases, oxidases) using fluorescence-based assays. Include positive controls like salbutamol derivatives for comparison .

- Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀ values. Validate cytotoxicity via MTT assays in HEK293 or HepG2 cells .

- In Vivo Models : Administer via oral gavage in rodent models (e.g., LPS-induced inflammation). Monitor plasma levels via LC-MS/MS pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.